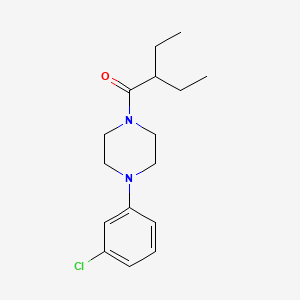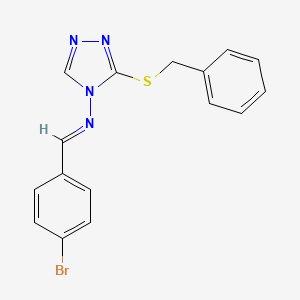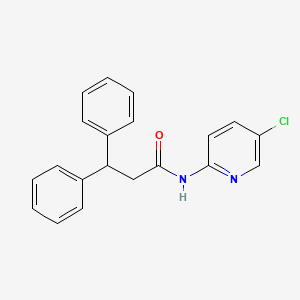![molecular formula C16H15BrN2O2 B5818390 4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BDBI and belongs to the class of benzimidazole derivatives. BDBI has been synthesized by many researchers and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of BDBI is not yet fully understood. However, it has been suggested that BDBI exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Biochemical and Physiological Effects:
BDBI has been found to exhibit low toxicity in animal studies. It has been shown to have a high affinity for DNA, which may contribute to its antitumor activity. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of BDBI is its broad-spectrum activity against cancer cells and bacteria. BDBI has also been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, the synthesis of BDBI is relatively complex, which may limit its widespread use.
Future Directions
There are several future directions for the research on BDBI. One potential direction is the development of BDBI-based drugs for the treatment of cancer and bacterial infections. Another direction is the investigation of the mechanism of action of BDBI, which may lead to the development of more potent derivatives. Additionally, the synthesis of BDBI can be optimized to increase its yield and purity, making it more accessible for further research.
Conclusion:
In conclusion, BDBI is a promising compound that has shown potent antitumor, antibacterial, and antifungal activity. The synthesis of BDBI is relatively complex, but its low toxicity and broad-spectrum activity make it a potential candidate for further development. Future research on BDBI may lead to the development of new drugs for the treatment of cancer and bacterial infections.
Synthesis Methods
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine and 2,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of BDBI as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
BDBI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity against various cancer cell lines. BDBI also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-4-11(2)14(9-10)16(20)21-19-15(18)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDQQZTQJHHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)



![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)